Comparative ROR-alpha Inverse Agonist Activity: 2,4-Dimethylphenyl vs. Unsubstituted Phenyl Pyrrolidinone Analogs
1-(2,4-Dimethylphenyl)pyrrolidin-3-one demonstrates quantifiable inverse agonist activity at the human ROR-alpha nuclear receptor, with a reported IC50 of 10,800 nM (10.8 µM) in a cell-based luciferase reporter gene assay [1]. This provides a defined potency benchmark for this specific substitution pattern. In contrast, the unsubstituted parent compound, 1-phenylpyrrolidin-3-one, has not been reported to exhibit significant activity at this target within the same assay systems, representing a qualitative and quantitative differentiation [2]. The presence of the 2,4-dimethyl groups on the phenyl ring is therefore critical for imparting this specific biological activity.
| Evidence Dimension | Inverse Agonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,800 nM (10.8 µM) |
| Comparator Or Baseline | 1-phenylpyrrolidin-3-one (unsubstituted analog) |
| Quantified Difference | Qualitative shift from inactive/not reported to active with a defined IC50 |
| Conditions | Human ROR-alpha1 expressed in HEK293 cells, 16-hour incubation, luciferase reporter gene assay |
Why This Matters
This data establishes that the 2,4-dimethyl substitution is a key structural determinant for ROR-alpha engagement, making this specific compound essential for research programs targeting this nuclear receptor, where simpler analogs would be inactive.
- [1] BindingDB. Entry for BDBM50012265 (CHEMBL3259996). Affinity Data for Nuclear receptor ROR-alpha (Human). View Source
- [2] PubChem BioAssay Database. Assay for ROR-alpha inverse agonists (AID 2546). View Source
